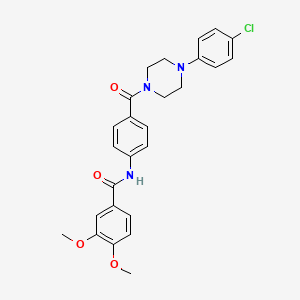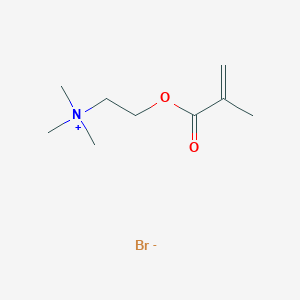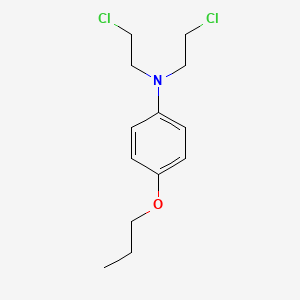
Cyanine7 azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine7 azide is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7 azide and is known for its high quantum yield and stability. This compound is particularly useful for incorporating Cyanine7 into various alkynylated biomolecules, making it a valuable tool in molecular biology and imaging applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanine7 azide is synthesized through a series of chemical reactions involving the incorporation of an azide group into the Cyanine7 dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine7 azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry: The compound is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Click Chemistry: Copper(I) catalysts and alkynes in the presence of ascorbic acid as a reducing agent.
Major Products
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through click chemistry reactions.
Aplicaciones Científicas De Investigación
Cyanine7 azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.
Mecanismo De Acción
Cyanine7 azide exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine5.5 NHS Ester: A water-soluble, far-red dye used for labeling proteins.
Cyanine7.5 Maleimide: A thiol-reactive near-infrared dye for labeling protein SH groups.
Uniqueness
Cyanine7 azide is unique due to its high quantum yield and stability, making it particularly suitable for near-infrared imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its utility in various scientific research fields .
Propiedades
Fórmula molecular |
C40H51ClN6O |
|---|---|
Peso molecular |
667.3 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |
Clave InChI |
RUWCHESRINLNNW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


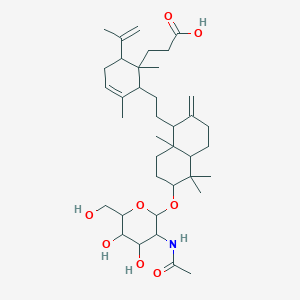
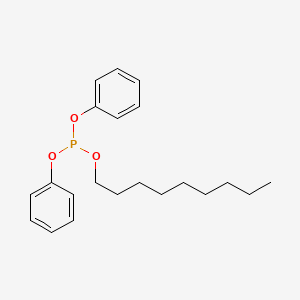
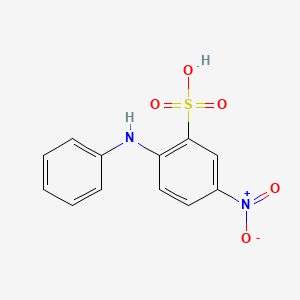
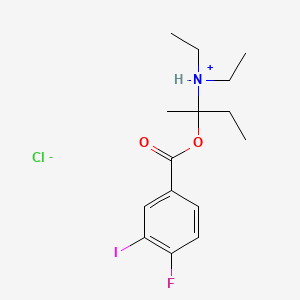
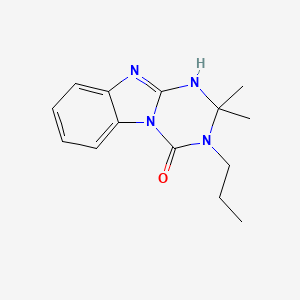
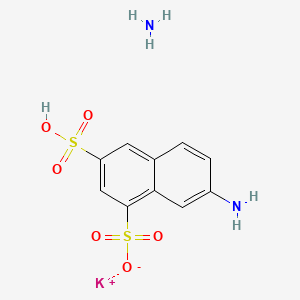
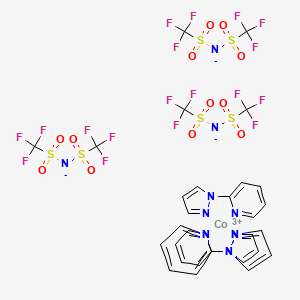
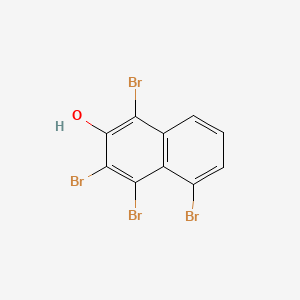
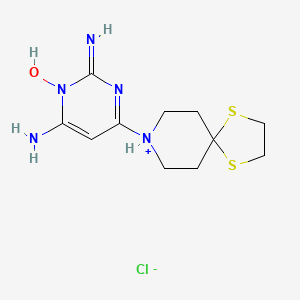
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
